molecular formula C8H4BrFN2 B13031188 4-Bromo-5-fluoroquinazoline

4-Bromo-5-fluoroquinazoline

Cat. No.: B13031188
M. Wt: 227.03 g/mol
InChI Key: MOLCFOOAPJPCME-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological properties, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the chlorine atom with bromine and fluorine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-Bromo-5-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoroquinazoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the bromine and fluorine atoms, resulting in different chemical reactivity and biological activity.

    5-Fluoroquinazoline: Contains only the fluorine atom, which affects its chemical properties and biological effects.

    4-Bromoquinazoline: Contains only the bromine atom, leading to variations in its reactivity and applications.

Uniqueness: 4-Bromo-5-fluoroquinazoline is unique due to the combined presence of both bromine and fluorine atoms in the quinazoline ring.

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

4-bromo-5-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H

InChI Key

MOLCFOOAPJPCME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=N2)Br

Origin of Product

United States

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